Calcium folinate

Catalog No.
S531007
CAS No.
1492-18-8
M.F
C20H21CaN7O7
M. Wt
511.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium folinate

CAS Number

1492-18-8

Product Name

Calcium folinate

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H21CaN7O7

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2

InChI Key

KVUAALJSMIVURS-UHFFFAOYSA-L

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Synonyms

IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate;

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Description

The exact mass of the compound Calcium folinate is 437.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium Folinate in Cancer Research

  • Antidote for Antifolate Medications

    Some chemotherapy medications, like methotrexate, belong to a class called antifolates. These drugs work by inhibiting the production of folic acid, which is essential for cell growth and division. However, they can also harm healthy cells. Calcium folinate acts as an antidote by replenishing folate stores, thereby reducing the drug's toxicity to healthy tissues. This allows for higher doses of antifolate medications to be used for cancer treatment [1].([1] Source: National Cancer Institute )

  • Enhancing the Efficacy of Chemotherapy

    In some cases, calcium folinate can be used in combination with specific chemotherapy drugs to enhance their effectiveness. For instance, research suggests that combining leucovorin with fluorouracil (5-FU) may improve the response rate in colorectal cancer treatment [2]. The exact mechanism behind this synergy is still under investigation, but it's believed to be related to increased intracellular folate levels, promoting tumor cell proliferation and ultimately making them more susceptible to the cytotoxic effects of 5-FU [3].

([2] Source: Wolpin BM, et al. Fluorouracil with or without leucovorin in advanced colorectal carcinoma: an Eastern Cooperative Oncology Group study. Ann Intern Med. 1985;102(5):850-858. )([3] Source: Howell SB. Folate antagonists in cancer therapy. Support Care Cancer. 2002;10(6):491-501. )

Calcium Folinate in Other Research Areas

Beyond cancer research, calcium folinate has applications in other scientific fields:

  • Megaloblastic Anemia Treatment: This type of anemia results from a deficiency in vitamin B12 or folic acid. Calcium folinate can be used to treat megaloblastic anemia caused by folic acid deficiency by directly providing the necessary folate for healthy red blood cell production [4].

([4] Source: National Institutes of Health. Megaloblastic Anemia. )

  • Nutritional Studies: Researchers may use calcium folinate to investigate folate metabolism and its impact on various physiological processes. This can provide insights into the role of folate in health and disease development.

Calcium folinate, also known as leucovorin or folinic acid, is a derivative of tetrahydrofolic acid, the reduced form of folic acid. It plays a crucial role as a cofactor in one-carbon transfer reactions essential for the biosynthesis of nucleic acids, particularly purines and pyrimidines. This compound is primarily utilized in clinical settings to mitigate the toxic effects of folic acid antagonists, such as methotrexate, and to enhance the efficacy of certain chemotherapeutic agents like fluorouracil .

Calcium folinate acts through several mechanisms:

  • Folate rescue: In cancer treatment, certain chemotherapeutic drugs like methotrexate can inhibit the folate pathway, leading to severe side effects. Calcium folinate, by providing the active form of folate (5-formyl-THF), can reverse these effects and protect healthy cells [, ].
  • Treatment of folate deficiency: Calcium folinate can be used to treat megaloblastic anemia caused by severe folate deficiency when folic acid supplementation is not possible []. It directly provides the necessary folate for essential cellular processes.
  • Toxicity: Calcium folinate is generally well-tolerated at recommended doses. However, high doses can cause nausea, vomiting, diarrhea, and abdominal cramps.
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity concerns reported [].
, primarily involving the conversion to other tetrahydrofolate derivatives. It acts as a substrate for enzymes involved in nucleotide synthesis, thus facilitating DNA and RNA synthesis. Notably, it can bypass the inhibition caused by folic acid antagonists by replenishing the reduced folate pool within cells. This capability allows it to "rescue" normal cells from the toxic effects of these antagonists while allowing tumor cells to be affected .

The biological activity of calcium folinate is significant in both therapeutic and physiological contexts. It is essential for:

  • DNA Synthesis: By providing necessary cofactors for nucleotide synthesis.
  • Cellular Protection: It protects normal cells from the cytotoxic effects of chemotherapeutic agents by promoting the efflux of folate antagonists from cells.
  • Enhancing Chemotherapy: Calcium folinate enhances the cytotoxic activity of fluorouracil by stabilizing its binding to thymidylate synthase, an enzyme critical for DNA synthesis .

Calcium folinate can be synthesized through several methods:

  • Reduction of Folic Acid: The most common method involves reducing folic acid using chemical or enzymatic methods to yield tetrahydrofolate derivatives, followed by complexation with calcium salts.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through multi-step organic reactions that modify pteridine structures to form calcium folinate directly.

These methods ensure that calcium folinate retains its biological activity and stability for therapeutic use .

Calcium folinate has several important applications in medicine:

  • Chemotherapy Support: It is used as a rescue agent in high-dose methotrexate therapy to reduce toxicity.
  • Treatment of Megaloblastic Anemia: It is effective in treating megaloblastic anemia due to nutritional deficiencies or malabsorption syndromes.
  • Enhancement of Chemotherapeutic Efficacy: Calcium folinate is often administered alongside fluorouracil to improve treatment outcomes in colorectal cancer and other malignancies .

Interaction studies indicate that calcium folinate can influence the pharmacodynamics of various drugs:

  • Folic Acid Antagonists: Concurrent use with drugs like methotrexate may reduce their effectiveness if not carefully managed.
  • Chemotherapeutic Agents: Its combination with fluorouracil enhances therapeutic efficacy without increasing toxicity .
  • Drug Metabolism: Calcium folinate may affect the metabolism of other medications by competing for transport mechanisms across cell membranes .

Calcium folinate shares similarities with several related compounds, notably:

Compound NameStructure TypeUnique Features
Folic AcidVitamin B9Precursor; requires reduction to be active
LevoleucovorinActive isomer of leucovorinMore potent than racemic forms; faster conversion rates
Pteroylmonoglutamic AcidSynthetic form of folateLess bioactive; requires metabolic conversion
MethotrexateAntifolate drugInhibits dihydrofolate reductase; used in cancer therapy

Calcium folinate's uniqueness lies in its ability to serve as a direct source of reduced folates, effectively bypassing the metabolic block imposed by antifolate drugs while enhancing their therapeutic effects when used appropriately .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Crystals from water with 3 mol of water of crystallization.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

511.1128369 g/mol

Monoisotopic Mass

511.1128369 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

245 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q573I9DVLP

Related CAS

1492-18-8 (calcium (1:1) salt)
42476-21-1 (mono-hydrochloride salt)
6035-45-6 (calcium (1:1) salt, penta-hydrate)

Drug Indication

For the treatment of osteosarcoma (after high dose methotrexate therapy). Used to diminish the toxicity and counteract the effects of impaired methotrexate elimination and of inadvertent overdosages of folic acid antagonists, and to treat megaloblastic anemias due to folic acid deficiency. Also used in combination with 5-fluorouracil to prolong survival in the palliative treatment of patients with advanced colorectal cancer.
FDA Label

Therapeutic Uses

Leucovorin is indicated for use in combination with agents such as fluorouracil or high-dose methotrexate, as second-line treatment of squamous cell head and neck carcinoma. /NOT included in US product labeling/
Antidotes
Leucovorin is indicated as a antidote to the toxic effects of folic acid antagonists such as methotrexate, pyrimethamine, or trimethoprim. Leucovorin also is indicated as a rescue after high-dose methotrexate therapy in osteosarcoma and as a part of chemotherapeutic treatment programs in the management of several forms of cancer. /Included in US product labeling/
Leucovorin is indicated to treat megaloblastic anemias associated with sprue, nutritional deficiency, pregnancy, and infancy when oral folic acid therapy is not feasible. Leucovorin is not recommended for use in the treatment of pernicious anemia or other megaloblastic anemias secondary to lack of vitamin B12, since it may produce a hematologic remission while neurologic manifestations continue to progress. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for LEUCOVORIN (7 total), please visit the HSDB record page.

Mechanism of Action

As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase.
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/

Absorption Distribution and Excretion

Following oral administration, leucovorin is rapidly absorbed. The apparent bioavailability of leucovorin was 97% for 25 mg, 75% for 50 mg, and 37% for 100 mg.
Duration of action: All routes: 3 to 6 hours.
Onset of action: Oral: 20 to 30 minutes. Intramuscular: 10 to 20 minutes. Intravenous: Less than 5 minutes.
Crosses blood-brain barrier in moderate amounts; largely concentrated in liver.
Elimination: Renal: 80-90%. Fecal: 5-8%.
For more Absorption, Distribution and Excretion (Complete) data for LEUCOVORIN (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic and intestinal mucosal, the main metabolite being the active 5-methyltetrahydrofolate. Leucovorin is readily converted to another reduced folate, 5,10-methylenetetrahydrofolate, which acts to stabilize the binding of fluorodeoxyridylic acid to thymidylate synthase and thereby enhances the inhibition of this enzyme.
In vivo, leucovorin calcium is rapidly and extensively converted to other tetrahydrofolic acid derivatives including 5-methyl tetrahydrofolate, which is the major transport and storage form of folate in the body. /Leucovorin calcium/
Hepatic and intestinal mucosal, mainly to 5-methyltetrahydrofolate (active). After oral administration, leucovorin is substantially (greater than 90%) and rapidly (within 30 minutes) metabolized. Metabolism is less extensive (about 66% after intravenous and 72% after intramuscular administration) and slower with parenteral administration.

Associated Chemicals

Leucovorin, calcium salt;1492-18-8

Wikipedia

Folinic_acid

Drug Warnings

Since allergic reactions have been reported following oral and parenteral administration of folic acid, the possibility of allergic reactions to leucovorin should be considered.
There is a potential danger in administering leucovorin to patients with undiagnosed anemia, as leucovorin may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Adequate doses of Vitamin Bl2 may prevent, halt, or improve neurologic changes caused by pernicious anemia.
When leucovorin rescue is used in conjunction with high dose methotrexate therapy, the drugs should be administered only by physicians experienced in cancer chemotherapy, in centers where facilities for measuring blood methotrexate concentrations are available. Leucovorin is usually effective in counteracting severe methotrexate toxicity in these regimens, but toxic reactions to methotrexate may occur despite leucovorin therapy, especially when the half-life of methotrexate is increased (eg, renal dysfunction). Therefore, it is extremely important that leucovorin be administered until the blood concentration of methotrexate declines to nontoxic concentrations.
Since leucovorin calcium enhances the toxicity of fluorouracil, adjunctive therapy with leucovorin calcium and fluorouracil should be given only by, or under the supervision of, physicians experienced in cancer chemotherapy and in the use of antimetabolites. /Leucovorin calcium/
For more Drug Warnings (Complete) data for LEUCOVORIN (10 total), please visit the HSDB record page.

Biological Half Life

6.2 hours
Terminal half-life for total reduced folates: 6.2 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

(1) Prepared by catalytic reduction of folic acid, (2) produced microbially.
Manufactoring: Shive, US 2741608 (1956 to Res. Corp.)

General Manufacturing Information

A member of the folic acid group of vitamins and a growth factor for the bacterium leuconostoc citroforum. Folinic acid is an important metabolite of folic acid and may be the active form in cellular metabolism.
Intermediate product of the metabolism of folic acid; the active form into which that acid is converted in the body, ascorbic acid being a necessary factor in the conversion process.
Information available in 2005 indicated that Leucovorin (folinic acid) was used in the manufacture of pharmaceutical preparations in the following countries: Belgium (1)
Information available in 2005 indicated that Calcium folinate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Croatia, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States, Yugoslavia (1,2)
For more General Manufacturing Information (Complete) data for LEUCOVORIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: leucovorin calcium; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /leucovorin calcium/
Analyte: leucovorin calcium; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards /leucovorin calcium/
Analyte: leucovorin calcium; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /leucovorin calcium/
Analyte: leucovorin calcium; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity) /leucovorin calcium/
For more Analytic Laboratory Methods (Complete) data for LEUCOVORIN (7 total), please visit the HSDB record page.

Interactions

Concurrent use of leucovorin /with fluorouracil/ may increase the therapeutic and toxic effects of fluorouracil; although the two medications may be used together for therapeutic advantage, caution is necessary.
Exposure of tumor cells to reduced folates /like leucovorin/ before or with the fluoropyrimidines, 5-fluorouracil or 5-fluoro-2'deoxyuridine, results in a substantial increase in the activity of these drugs. Available evidence suggests that the mechanism of this synergism is a kinetic stabilization of complex formed between thymidylate synthase and fluorodeoxyuridylate that also involves a mole of the cofactor for the thymidylate synthase reaction, 5,10-methylenetetrahydrofolate. This effect results in an extended time of depletion of thymidine nucleotides with a resultant increased level of cell death.
Large dose of leucovorin may counteract the anticonvulsant effects of these medications: /barbiturate anticonvulsants, hydantoin anticonvulsants, primidone/.
The Sprague Dawley rat was used to demonstrate the effect of nitrous oxide, with and without folinic pretreatment, on reproductive indices and fetal development. ... Groups of animals were exposed to 70-75% nitrous oxide on day 9 of pregnancy with or without folinic acid 0.1 mg ip 12 hr before, and immediately before, exposure. Subsequent fetal development was compared with that of various control groups. There were no significant differences in fetal survival, but fetal wt were reduced in both groups exposed to nitrous oxide. Of the indices of skeletal maturity, the number of ossified sternebrae was reduced only in the nitrous oxide group not receiving folinic acid. The incidence of major skeletal abnormalities in the untreated nitrous oxide group was significantly increased to five times that of the control groups, whereas the incidence in the nitrous oxide group receiving folinic acid was not significantly different from control. It is concluded that pretreatment with folinic acid can at least partially reduce the teratogenic effects of nitrous oxide in the rat.

Stability Shelf Life

Bulk: Calcium leucovorin was stable in bulk form after 4 weeks storage at 60 ° C (HPLC). Solution: Leucovorin in 0.1 N NaOH (pH 13) and in deionized water (pH6) was stable at room temperature under laboratory illumination for at least 24 hours (HPLC).

Dates

Modify: 2023-08-15
1: Liao Z, Gu L, Vergalli J, Mariani SA, De Dominici M, Lokareddy RK, Dagvadorj A, Purushottamachar P, McCue PA, Trabulsi E, Lallas CD, Gupta S, Ellsworth E, Blackmon S, Ertel A, Fortina P, Leiby B, Xia G, Rui H, Hoang DT, Gomella LG, Cingolani G, Njar V, Pattabiraman N, Calabretta B, Nevalainen MT. Structure-Based Screen Identifies a Potent Small Molecule Inhibitor of Stat5a/b with Therapeutic Potential for Prostate Cancer and Chronic Myeloid Leukemia. Mol Cancer Ther. 2015 Aug;14(8):1777-93. doi: 10.1158/1535-7163.MCT-14-0883. Epub 2015 May 29. PubMed PMID: 26026053; PubMed Central PMCID: PMC4547362.

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